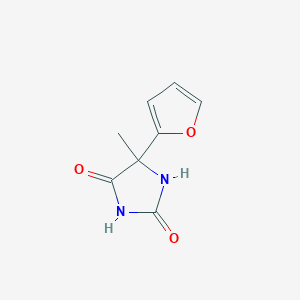

5-(2-Furyl)-5-methylimidazolidine-2,4-dione

描述

The compound 5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the furyl group indicates a furan ring attached to the imidazole core, which can significantly alter the chemical and physical properties of the molecule. Although the exact compound is not directly studied in the provided papers, they offer insights into similar structures and reactions that can be extrapolated to understand the compound .

Synthesis Analysis

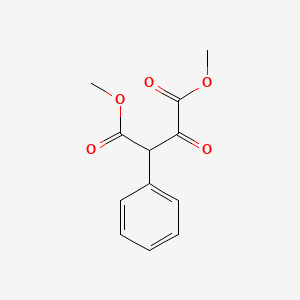

The synthesis of imidazole derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 4-(2′-furyl)-1-methylimidazole involves the use of infrared, Raman, nuclear magnetic resonance, and mass spectroscopies to characterize the compound . The synthesis of related compounds, such as 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, involves reactions with cyclic secondary amines, which can lead to various products depending on the reaction conditions . Metallation reactions, as seen with 1-methyl-2-(furyl-2)imidazoles, can also be a part of the synthetic pathway, with the position of metallation being influenced by the choice of reagents and conditions .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often determined using computational methods such as density functional theory (DFT). For example, the molecular structure of 4-(2′-furyl)-1-methylimidazole was theoretically determined in the gas phase using DFT/B3LYP with Pople’s basis set . Such studies are crucial for understanding the geometry, electronic distribution, and potential reactive sites of the molecule.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines demonstrates the complexity of these reactions, leading to different products based on the type of amine used . The metallation of 1-methyl-2-(furyl-2)imidazole shows selectivity depending on the reagents, with butyllithium leading to furan ring metallation . These reactions are indicative of the reactivity of the imidazole and furan rings and their susceptibility to nucleophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from spectroscopic data and theoretical calculations. Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to its bond strengths and molecular flexibility . The stability of different structures can be justified using natural bond orbital (NBO) and atoms in molecules (AIM) studies, which give insights into the electron density distribution and bonding interactions within the molecule . These properties are essential for predicting the behavior of the compound under various conditions and for designing new compounds with desired characteristics.

未来方向

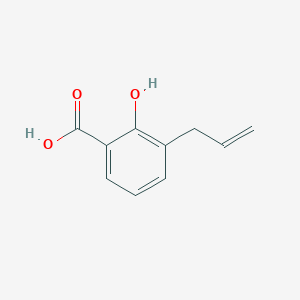

The future directions for research on furyl and imidazolidine compounds could include further studies on their synthesis, properties, and potential applications. For example, furfural and 5-hydroxymethylfurfural, which are furyl compounds, are being studied for their potential applications in food, cosmetics, optics, and renewable polymer industries .

作用机制

Target of Action

Similar compounds such as nitrofurans target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism.

Mode of Action

For instance, fluorouracil, a related compound, is believed to block the action of thymidylate synthase, thus stopping the production of DNA .

Biochemical Pathways

Related compounds like furfural and 5-hydroxy-methylfurfural, derived from biomass, have been shown to be involved in the production of 2,5-furandicarboxylic acid, a promising bio-based alternative to terephthalic acid for the production of polymers .

Pharmacokinetics

Studies on related compounds like fluorouracil have shown that it has a bioavailability of 28 to 100%, protein binding of 8 to 12%, and an elimination half-life of 16 minutes .

Result of Action

For instance, YC-1, a derivative of furan, has been shown to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cGMP levels, and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .

Action Environment

It’s worth noting that the safety and efficacy of furfuryl and furan derivatives have been studied in the context of their use as flavorings for all animal species .

属性

IUPAC Name |

5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYDEKUAEQOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302358 | |

| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4615-71-8 | |

| Record name | 4615-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4615-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)

![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)